molecular formula C18H15FN2O2S B2796070 1-(4-fluorophenyl)-3-{[(3-methoxyphenyl)methyl]sulfanyl}-1,2-dihydropyrazin-2-one CAS No. 946241-61-8

1-(4-fluorophenyl)-3-{[(3-methoxyphenyl)methyl]sulfanyl}-1,2-dihydropyrazin-2-one

Cat. No.: B2796070
CAS No.: 946241-61-8
M. Wt: 342.39
InChI Key: MKNGYRLOKSGNSV-UHFFFAOYSA-N
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Description

1-(4-fluorophenyl)-3-{[(3-methoxyphenyl)methyl]sulfanyl}-1,2-dihydropyrazin-2-one is a useful research compound. Its molecular formula is C18H15FN2O2S and its molecular weight is 342.39. The purity is usually 95%.
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Scientific Research Applications

Facile Synthesis and Biological Activities

The synthesis of novel heterocyclic compounds, such as 4-(2-fluorophenyl)-3-(3-methoxybenzyl)-1H-1,2,4-triazole-5(4H)-one, has garnered attention for their promising biological profiles. These compounds have been synthesized, characterized, and tested for various biological activities. For instance, one study demonstrated moderate enzyme inhibition potential, suggesting applications in controlling diseases like Alzheimer's and diabetes through enzyme inhibition strategies (Saleem et al., 2018).

Fluorescence Studies and Antitumor Potential

Fluorescence studies on compounds with similar structures have revealed their potential as antitumoral agents. For example, the fluorescence properties of benzothienopyran-1-ones have been studied in different environments, indicating their suitability for use in diagnostic and therapeutic applications in oncology (Castanheira et al., 2011).

Antimicrobial Activity

The antimicrobial activities of pyrazoline and amino cyanopyridine derivatives have been assessed, highlighting the therapeutic potential of these compounds against various microbial infections (Dangar et al., 2014).

Synthesis and Bioactivity Studies

Newly synthesized compounds, such as 4-(3-(4-substitutedphenyl)-3a,4-dihydro-3H-indeno[1,2-c]pyrazol-2-yl) benzenesulfonamides, have been explored for their cytotoxicity, tumor specificity, and potential as enzyme inhibitors. These studies offer insights into designing more effective anticancer and enzyme inhibitory drugs (Gul et al., 2016).

Discovery and Development of PDE10A Inhibitors

Research into pyridazinone-based inhibitors, such as the discovery of a highly potent, selective, and orally active phosphodiesterase 10A (PDE10A) inhibitor, illustrates the compound's potential in treating neurological disorders, including schizophrenia (Kunitomo et al., 2014).

Anticancer Activity

The anticancer activities of fluoro-substituted benzo[b]pyran derivatives have been evaluated against various cancer cell lines, demonstrating the potential of these compounds in developing new anticancer drugs (Hammam et al., 2005).

Properties

IUPAC Name

1-(4-fluorophenyl)-3-[(3-methoxyphenyl)methylsulfanyl]pyrazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15FN2O2S/c1-23-16-4-2-3-13(11-16)12-24-17-18(22)21(10-9-20-17)15-7-5-14(19)6-8-15/h2-11H,12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKNGYRLOKSGNSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CSC2=NC=CN(C2=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.